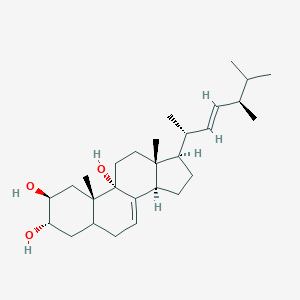![molecular formula C18H27N3O2 B238105 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide, commonly known as IBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. IBP belongs to the class of piperazine compounds and has been extensively studied for its pharmacological properties.
作用機序
The exact mechanism of action of IBP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. IBP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
IBP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins, which are mediators of the inflammatory response. IBP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, IBP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
IBP has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. IBP has also been shown to be relatively safe and well-tolerated in animal studies. However, IBP has some limitations, including its poor solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several potential future directions for research on IBP. One area of interest is the development of novel derivatives of IBP that may exhibit improved pharmacological properties. Another area of interest is the investigation of the potential use of IBP in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully elucidate the mechanism of action of IBP and its potential therapeutic applications.
合成法
The synthesis of IBP involves a multi-step process that starts with the reaction of 4-nitrobenzoyl chloride with isobutyryl chloride to form 4-(4-isobutyrylphenyl)nitrobenzene. This intermediate is then reacted with piperazine to form N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide.
科学的研究の応用
IBP has been extensively studied for its potential therapeutic benefits in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. IBP has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C18H27N3O2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C18H27N3O2/c1-4-5-17(22)19-15-6-8-16(9-7-15)20-10-12-21(13-11-20)18(23)14(2)3/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,22) |
InChIキー |
CAKKUHYZNNWKOL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)C |
正規SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)





![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)


![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)


